molecular formula C17H18N4O3S B11019350 2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11019350
M. Wt: 358.4 g/mol
InChI Key: KQPPUIJVQOVYGZ-UHFFFAOYSA-N
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Description

2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. The initial step often includes the formation of the thiadiazole ring, followed by the introduction of the isoindole moiety. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(butan-2-yl)-N-[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride
  • (butan-2-yl)[(2E)-3-phenylprop-2-en-1-yl]amine hydrochloride

Uniqueness

2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of a thiadiazole ring and an isoindole moiety, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

2-butan-2-yl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C17H18N4O3S/c1-4-9(3)21-15(23)11-7-6-10(8-12(11)16(21)24)14(22)18-17-20-19-13(5-2)25-17/h6-9H,4-5H2,1-3H3,(H,18,20,22)

InChI Key

KQPPUIJVQOVYGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)CC

Origin of Product

United States

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